1-Methyl-1,6-dihydropyridin-3(2H)-one

Description

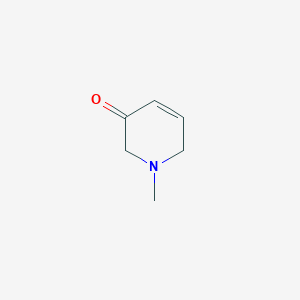

Structure

2D Structure

3D Structure

Properties

CAS No. |

52433-31-5 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-methyl-2,6-dihydropyridin-3-one |

InChI |

InChI=1S/C6H9NO/c1-7-4-2-3-6(8)5-7/h2-3H,4-5H2,1H3 |

InChI Key |

AHNGZWCYXJWDCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC=CC(=O)C1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Methyl 1,6 Dihydropyridin 3 2h One Derivatives

Functionalization Strategies of the Dihydropyridinone Core

The inherent reactivity of the dihydropyridinone ring permits a range of functionalization strategies, enabling the synthesis of diverse derivatives. These strategies primarily involve electrophilic and nucleophilic attacks on the core structure, as well as modifications at the lactam nitrogen and the exocyclic carbonyl group.

The electron-rich nature of the enamine-like double bond in the dihydropyridinone ring makes it susceptible to attack by electrophiles. For instance, polysubstituted 1,2-dihydropyridines, which are structurally related to the 1,6-dihydropyridin-3(2H)-one system, have been shown to undergo electrophilic fluorination with reagents like Selectfluor®. This reaction introduces a fluorine atom at the 3-position of the dihydropyridine (B1217469) ring. nih.gov While direct examples on the 1-methyl-1,6-dihydropyridin-3(2H)-one are not prevalent in the reviewed literature, the reactivity of similar systems suggests that the C5 position would be a likely site for electrophilic attack due to the electron-donating effect of the nitrogen atom.

Furthermore, reactions of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with electrophilic agents such as ninhydrin (B49086) and glyoxal (B1671930) have been reported. mdpi.comsciforum.netresearchgate.net These reactions lead to the formation of novel fused heterocyclic systems, demonstrating the utility of the dihydropyridinone core in constructing complex molecular architectures.

Nucleophilic additions to dihydropyridine systems are also a key functionalization strategy. The reactivity of these systems towards nucleophiles can be enhanced by the formation of pyridinium (B92312) salts. The rate of nucleophilic attack is influenced by the basicity and steric properties of the nucleophile. rsc.org For instance, the addition of pyridines to iron-coordinated dienyl systems, which share electronic similarities with dihydropyridines, proceeds via direct addition to the dienyl ring. rsc.org

The lactam nitrogen in the dihydropyridinone ring can be a site for derivatization, although it is generally less nucleophilic than the nitrogen in a simple amine due to the adjacent carbonyl group. N-alkylation of 1,4-dihydropyridine (B1200194) derivatives has been achieved by treatment with a strong base like sodium hydride followed by an alkyl halide. nih.govresearchgate.net A novel strategy for N-alkylation of 2-pyridones involves activation of an amide with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which induces the migration of the alkyl group from the amide nitrogen to the pyridone nitrogen. rsc.org Similarly, N-acylation of dihydropyridines has been explored, with acyl-1,4-dihydropyridines serving as effective acylation reagents. nih.govmdpi.comresearchgate.net These reagents can act as sources of acyl radicals under photochemical, thermal, or electrochemical conditions. nih.govmdpi.comresearchgate.net

The carbonyl group at the C3 position of the this compound ring is another key site for functionalization. The reactivity of this carbonyl group is exemplified in the synthesis of dihydropyrimidinones (DHPMs), which are isosteres of dihydropyridines. nih.gov The carbonyl group in these systems can undergo various reactions, including the formation of thiones and subsequent derivatization at the sulfur atom. nih.gov For instance, 2(3H)-thioxo derivatives of 1,4-dihydropyrimidinethione can be converted to 2-aroylmethylsulfanyl derivatives using phenacyl bromides. nih.gov These examples highlight the potential for similar transformations at the carbonyl moiety of this compound.

Rearrangement Reactions

The dihydropyridinone scaffold is also amenable to various rearrangement reactions, which can lead to the formation of new and complex molecular structures. These rearrangements are often driven by the formation of more stable products and can be initiated by light, heat, or catalysts.

A notable rearrangement of dihydropyridinone derivatives is the N- to C-sulfonyl photoisomerisation. This reaction involves the migration of a sulfonyl group from the lactam nitrogen to a carbon atom of the dihydropyridinone ring. The process is typically initiated by ultraviolet light and has been shown to be a versatile transformation.

| Substituent on Sulfonyl Group | Substituents on Dihydropyridinone Ring | Outcome |

| Phenyl (Ph) | C(3)-aryl, heteroaryl, alkyl, alkenyl; C(4)-aryl, ester | General applicability, proceeds without loss of stereocontrol |

| 4-Tolyl (4-MeC₆H₄) | C(3)-aryl, heteroaryl, alkyl, alkenyl; C(4)-aryl, ester | General applicability, proceeds without loss of stereocontrol |

| 4-Methoxyphenyl (4-MeOC₆H₄) | C(3)-aryl, heteroaryl, alkyl, alkenyl; C(4)-aryl, ester | General applicability, proceeds without loss of stereocontrol |

| 4-Nitrophenyl (4-NO₂C₆H₄) | C(3)-aryl, heteroaryl, alkyl, alkenyl; C(4)-aryl, ester | General applicability, proceeds without loss of stereocontrol |

| Methyl (Me) | C(3)-aryl, heteroaryl, alkyl, alkenyl; C(4)-aryl, ester | General applicability, proceeds without loss of stereocontrol |

| Ethyl (Et) | C(3)-aryl, heteroaryl, alkyl, alkenyl; C(4)-aryl, ester | General applicability, proceeds without loss of stereocontrol |

This table summarizes the scope of the N- to C-sulfonyl photoisomerisation reaction.

Mechanistic studies, including crossover experiments and electron paramagnetic resonance (EPR) spectroscopy, suggest that the reaction proceeds through an intermolecular step involving a sulfonyl radical intermediate.

The aza-Claisen rearrangement is a powerful tool for carbon-carbon bond formation in nitrogen-containing heterocycles. In the context of dihydropyridinone synthesis, this rearrangement has been successfully catalyzed by N-heterocyclic carbenes (NHCs). This methodology allows for the construction of dihydropyridinone-fused uracils from α,β-unsaturated enals and cyclic vinylogous amides under oxidative conditions.

The proposed mechanism involves the initial formation of a Breslow intermediate from the NHC and the enal, which is then oxidized to an α,β-unsaturated acyl azolium. Nucleophilic addition of the cyclic enamine to this intermediate leads to a hemiaminal, which then undergoes the key aza-Claisen rearrangement. Subsequent intramolecular lactamization furnishes the final dihydropyridinone-fused product. This reaction is notable for proceeding without the need for a nitrogen protecting group and can deliver the products with good yields and enantioselectivities when a chiral NHC precursor is used.

The Dimroth rearrangement is another significant intramolecular rearrangement observed in various nitrogen-containing heterocyclic systems. wikipedia.org This rearrangement typically involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org While direct examples involving this compound are not extensively documented, the rearrangement is known to occur in related structures such as 1,2,3-triazoles and 1-alkyl-2-iminopyrimidines. wikipedia.org

Oxidation and Reduction Chemistry

The reactivity of this compound and its derivatives is characterized by the presence of a partially saturated heterocyclic ring, making them amenable to both oxidation and reduction reactions. These transformations are crucial for converting the dihydropyridinone core into either fully aromatic pyridinone structures or completely saturated piperidine (B6355638) rings, both of which are significant scaffolds in medicinal chemistry.

The oxidation of dihydropyridine derivatives to their corresponding aromatic pyridine (B92270) forms is a well-established and significant transformation. mdpi.commdpi.com This aromatization process is not only a key synthetic route for creating substituted pyridines but is also relevant biologically, as dihydropyridine-based drugs are often metabolized in the liver to their pyridine counterparts by cytochrome P-450. researchgate.net

A prominent example involving a derivative of the 1-methyl-1,6-dihydropyridine core is the in-vivo oxidation of 1-methyl-1,6-dihydropyridine-2-carbaldoxime (pro-2-PAM). Pro-2-PAM is a prodrug designed to cross the blood-brain barrier. Once in the central nervous system, it must be oxidized to its active form, Pralidoxime (2-PAM), a pyridinium salt. researchgate.net Research into this bioactivation has shown that flavins, such as riboflavin, flavin adenine (B156593) dinucleotide (FAD), and flavin mononucleotide (FMN), can rapidly oxidize pro-2-PAM to 2-PAM in vitro. This process is crucial for the drug's efficacy in reactivating acetylcholinesterase that has been inhibited by organophosphates. researchgate.net

Various reagents and systems have been developed for the oxidative aromatization of dihydropyridines, leveraging different mechanisms to achieve this transformation.

Table 1: Selected Methods for Oxidative Aromatization of Dihydropyridine Derivatives

| Oxidizing Agent/System | Conditions | Comments |

|---|---|---|

| Riboflavin, FAD, FMN | In vitro assay | Rapidly oxidizes pro-2-PAM to 2-PAM, mimicking a biological activation pathway. researchgate.net |

| Laccase Enzymes | Mild, aqueous conditions | Enzymatic oxidation that can be influenced by the substrate's redox potential. mdpi.comresearchgate.net |

| Pyritic Ash | Reflux in acetonitrile | A heterogeneous catalytic system derived from industrial waste, demonstrating eco-sustainable conditions. mdpi.com |

The drive to aromatization is thermodynamically favorable, leading to a stable, conjugated pyridine ring system. The choice of oxidant depends on the specific substrate and the desired reaction conditions, with a growing emphasis on milder, more environmentally friendly methods. mdpi.comresearchgate.net

The reduction of 1,6-dihydropyridin-3(2H)-one derivatives provides access to highly functionalized tetrahydropyridines and fully saturated piperidines. These saturated nitrogen heterocycles are prevalent structural motifs in a vast array of natural products and pharmaceutical agents. mdma.chorganic-chemistry.orgnih.gov The reduction can proceed in a stepwise manner, first reducing the enone system to a tetrahydropyridine (B1245486), and then the remaining double bond to yield a piperidine.

Stereoselectivity is often a key consideration in these reductions, particularly when creating chiral centers for the synthesis of complex molecules like azasugars or polyhydroxypiperidines. mdma.ch For instance, 2,6-disubstituted dihydropyridines can be reduced to the corresponding saturated piperidine rings with a high degree of diastereoselectivity, which is critical for controlling the final stereochemistry of the molecule. rsc.org

A variety of reducing agents and catalytic systems can be employed for this transformation, ranging from catalytic hydrogenation to the use of chemical hydrides. The choice of method can influence the stereochemical outcome and functional group tolerance.

Table 2: Common Reagents for the Reduction of Dihydropyridinones

| Reagent/Catalyst | Product Type | Comments |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Piperidines | A common and effective method for complete saturation of the ring. nih.gov |

| Ammonium (B1175870) Formate, Pd/C | Piperidines | A transfer hydrogenation method that avoids the use of gaseous hydrogen and strong acids. organic-chemistry.org |

| Borane Catalysts (e.g., Ammonia (B1221849) Borane) | Piperidines | A metal-free transfer hydrogenation approach that can afford good cis-selectivities. organic-chemistry.org |

The synthesis of piperidines from dihydropyridinone precursors is a fundamental strategy that leverages the reactivity of the partially saturated ring to construct the more complex and often biologically active piperidine core. mdma.chnih.gov

Annulation and Ring-Forming Reactions

The 1,6-dihydropyridin-3(2H)-one scaffold serves as a versatile building block in annulation and other ring-forming reactions to construct fused and polycyclic heterocyclic systems. mdma.ch These reactions take advantage of the inherent reactivity of the enone or enamine functionalities within the ring to build additional carbocyclic or heterocyclic rings. Annulated dihydropyridinones are key intermediates in novel strategies for the enantioselective synthesis of complex molecules like polyhydroxypiperidines. mdma.ch

One of the primary strategies involves using the dihydropyridinone as a synthon in cycloaddition reactions. For example, imino-Diels-Alder reactions can be used to construct fused ring systems. The reaction of a 4-aminocoumarin, an aldehyde, and an alkyne can proceed via an in-situ generated dihydropyridine intermediate to yield complex fused structures like 1,4-dihydropyridino[3,2-c]coumarins. researchgate.net

Other strategies involve intramolecular reactions where substituents on the dihydropyridinone ring react to form a new ring. For example, an intramolecular Barbier-type cyclization has been used to access annulated dihydropyridin-3-ones. mdma.ch These types of reactions are powerful tools for creating molecular complexity from relatively simple starting materials. The reactivity can be further modulated by N-substituents, which influence the electronic properties and conformational preferences of the ring.

Table 3: Examples of Annulation and Ring-Forming Strategies

| Reaction Type | Reactants/Precursors | Product |

|---|---|---|

| Imino-Diels-Alder Reaction | 4-Aminocoumarin, Aldehydes, Phenylacetylene | 1,4-Dihydropyridino[3,2-c]coumarins researchgate.net |

| Intramolecular Barbier-Type Cyclization | N-Benzenesulfonyl amino ester with an oxazole (B20620) side chain | Annulated Dihydropyridin-3-ones mdma.ch |

| [5+1] Annulation | 1,5-dielectrophiles and an amine source | Fused Piperidine Systems nih.gov |

These ring-forming reactions highlight the synthetic utility of the 1,6-dihydropyridin-3(2H)-one core beyond simple functional group transformations, establishing it as a valuable template for the construction of diverse and complex heterocyclic architectures.

Structural Characterization and Elucidation Techniques for 1 Methyl 1,6 Dihydropyridin 3 2h One

Spectroscopic Analysis

Spectroscopic techniques are instrumental in probing the molecular structure of compounds by examining the interaction of electromagnetic radiation with matter. For 1-Methyl-1,6-dihydropyridin-3(2H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) has provided detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl group attached to the nitrogen atom would likely appear as a singlet in the upfield region. The protons on the dihydropyridine (B1217469) ring would show characteristic chemical shifts and coupling patterns, providing information about their connectivity and spatial relationships. For instance, the methylene (B1212753) protons adjacent to the nitrogen (C6) and the carbonyl group (C2) would likely appear as multiplets. The vinyl proton at C4 and the proton at C5 would also exhibit specific resonances and coupling constants, aiding in the confirmation of the double bond's position.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present. For this compound, distinct signals would be anticipated for the carbonyl carbon (C3), the sp² hybridized carbons of the double bond (C4 and C5), the sp³ hybridized carbons adjacent to the nitrogen and carbonyl (C2 and C6), and the methyl carbon. The chemical shift of the carbonyl carbon would be significantly downfield, characteristic of a ketone.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Proton Assignment |

| Upfield region | N-CH₃ |

| Mid-field region | -CH₂- (C2, C6) |

| Downfield region | =CH- (C4, C5) |

| Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching vibration of the ketone group, typically in the range of 1650-1750 cm⁻¹. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed, as well as C=C stretching for the double bond within the ring. The C-N stretching vibration would also contribute to the fingerprint region of the spectrum.

| IR Absorption (Predicted) * |

| Wavenumber (cm⁻¹) |

| ~1715 |

| ~3000-3100 |

| ~2850-3000 |

| ~1600-1680 |

| ~1000-1350 |

| Note: Specific peak positions and intensities can be influenced by the molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. This compound, containing a conjugated system (a double bond in conjugation with a carbonyl group), is expected to exhibit absorption in the UV region. The λmax value would be indicative of the extent of conjugation and can be useful for quantitative analysis.

Mass Spectrometry

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum would provide valuable information about the structural components of the molecule, as weaker bonds tend to break, leading to the formation of characteristic fragment ions.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the molecular structure, including the conformation of the dihydropyridine ring and the relative positions of the substituents. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the solid state.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₆H₉NO), the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound.

| Elemental Analysis Data (Theoretical) |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

| Oxygen (O) |

Theoretical and Computational Investigations of Dihydropyridinone Systems

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, have been widely applied to investigate the properties of heterocyclic systems, including dihydropyridinones. DFT offers a favorable balance between computational cost and accuracy, making it a popular method for exploring the electronic structure and reactivity of molecules. Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states and electronic spectra.

Theoretical studies on related dihydropyridone structures show that geometry optimization is commonly performed using functionals like B3LYP with basis sets such as 6-31G(d,p). Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and stability.

Elucidation of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.netrsc.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

In dihydropyridinone systems, the distribution and energy of these frontier orbitals are influenced by the substituents on the ring. DFT calculations reveal that the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient sites. For instance, in related 2,3-dihydropyridine-4-ones, the π-system of the -C=C-C=O moiety is heavily involved in the frontier orbitals. rsc.org The analysis of these orbitals helps predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical foundation for observed reaction outcomes.

Table 1: Key Electronic Properties Calculated via DFT This table is interactive. Click on the headers to sort the data.

| Calculated Property | Significance in Reactivity Analysis |

|---|---|

| HOMO Energy | Indicates nucleophilicity; higher energy suggests stronger electron-donating ability. |

| LUMO Energy | Indicates electrophilicity; lower energy suggests stronger electron-accepting ability. |

| HOMO-LUMO Gap | Reflects chemical reactivity and kinetic stability; a smaller gap often correlates with higher reactivity. |

| Electron Density | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Conformational Analysis

The three-dimensional shape of a molecule is crucial to its function and reactivity. Dihydropyridinone rings are not planar and can adopt various conformations. Computational conformational analysis is used to identify the most stable, low-energy conformations. For similar six-membered dihydropyridone rings, theoretical calculations have shown that a half-chair conformation is often the most stable arrangement. rsc.org

The specific conformation can be influenced by the nature and position of substituents on the ring. Steric hindrance between bulky groups can force the ring into a different conformation to minimize repulsion. These conformational preferences are critical as they can dictate which face of the molecule is more accessible for a reaction, thereby influencing stereoselectivity.

Mechanistic Studies and Transition State Modeling

Computational chemistry provides a powerful lens through which to view the dynamic process of a chemical reaction. By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products. ufl.edu This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states (TS). The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Reaction Pathway Elucidation and Validation

DFT calculations are extensively used to elucidate multi-step reaction mechanisms. For complex reactions, several plausible pathways may exist. By calculating the energies of all intermediates and transition states for each proposed pathway, the most energetically favorable route can be identified. For example, computational studies on the enzymatic conversion of dihydropyrimidines—structurally similar to dihydropyridinones—have successfully mapped the reaction mechanism, showing a nucleophilic attack followed by a concerted proton transfer. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. These calculations follow the reaction path downhill from the TS to the connected reactant and product, confirming that the identified transition state correctly links the intended species on the reaction pathway. semanticscholar.org

Computational Analysis of Stereoselectivity and Regioselectivity

Many chemical reactions can yield multiple isomers. Computational modeling is highly effective in predicting and explaining why one particular stereoisomer (e.g., endo vs. exo) or regioisomer is formed preferentially. rsc.orgresearchgate.net This is achieved by calculating the activation energies for the transition states leading to the different products. The pathway with the lower activation energy will be faster and thus lead to the major product, assuming the reaction is under kinetic control.

For instance, in Diels-Alder reactions involving cyclic dienophiles, the preference for the endo product is often explained by secondary orbital interactions, a stabilizing effect between the frontier orbitals of the diene and the dienophile's substituent that is present in the endo transition state but not the exo. researchgate.net DFT calculations can quantify the energy difference between these competing transition states, providing a robust explanation for the observed stereoselectivity. chemrxiv.orgrsc.org Similarly, regioselectivity in reactions like cycloadditions can be rationalized by analyzing local reactivity indices derived from DFT, such as Fukui functions or Parr functions, which indicate the most reactive sites on each reactant. mdpi.comsemanticscholar.org

Role of Electronic and Steric Effects in Reactivity

The outcome of a chemical reaction is ultimately controlled by a combination of electronic and steric effects. Computational methods allow for the separation and quantification of these contributions. nih.gov Electronic effects are related to the distribution of electrons, including inductive and resonance effects, which influence orbital energies and interactions. Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds, which can hinder the approach of a reactant to a specific site. researchgate.net

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful computational tool for this purpose. nih.gov It deconstructs the activation energy into two components:

Strain Energy (or Distortion Energy): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. This term is largely associated with steric effects.

Interaction Energy: The actual interaction energy between the distorted reactants in the transition state. This term is dominated by electronic effects, such as orbital overlap and electrostatic interactions.

By analyzing how substituents on the dihydropyridinone ring affect these two components, a detailed understanding of their influence on reactivity and selectivity can be achieved. For example, a bulky substituent might increase the strain energy for one reaction pathway, making an alternative, less sterically hindered pathway more favorable. Conversely, an electron-donating group might stabilize a transition state through favorable electronic interactions, thereby lowering the activation barrier.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

Computational Design and Prediction in Dihydropyridinone Chemistry

In the realm of modern medicinal chemistry and materials science, computational methods have become indispensable for accelerating the discovery and optimization of novel molecules. For dihydropyridinone systems, and specifically for 1-Methyl-1,6-dihydropyridin-3(2H)-one, these in silico techniques offer a powerful lens through which to predict molecular properties, understand reactivity, and guide synthetic efforts. While specific published research focusing exclusively on the computational design and prediction for this compound is not extensively documented, the well-established principles of computational chemistry allow for a thorough theoretical investigation of its properties. These investigations typically fall into several key areas: quantum chemical calculations, molecular docking simulations, and the prediction of pharmacokinetic properties.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules like this compound. unipd.itnih.gov These methods can accurately predict a variety of molecular properties that are crucial for designing new chemical entities.

One of the primary outputs of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. For this compound, these calculations would reveal the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes or the understanding of its interactions with biological targets.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps use a color-coded system to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering intuitive insights into potential sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Illustrative data from a hypothetical DFT study on this compound is presented below.

Interactive Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | 3.8 D | A measure of the molecule's overall polarity. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added. |

Molecular Docking and Dynamics Simulations

For dihydropyridinone systems with potential therapeutic applications, molecular docking and molecular dynamics (MD) simulations are crucial predictive tools. nih.gov Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.gov This technique is instrumental in structure-based drug design, helping to identify potential biological targets and understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.

Following docking, MD simulations can provide a more dynamic picture of the interaction. nih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon binding. nih.gov For instance, a 100-nanosecond MD simulation could confirm whether the key interactions identified in the docking study are maintained over time. nih.gov

Prediction of ADME Properties

The success of a potential drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.govnih.gov For this compound, a computational ADME profile would provide valuable insights into its drug-likeness.

These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net Key parameters evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Interactive Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight | 125.15 g/mol | < 500 |

| logP (Lipophilicity) | 0.8 | -0.4 to +5.6 |

| Aqueous Solubility (logS) | -1.5 | > -6.0 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier (BBB) Permeation | Low | Varies by target |

| CYP2D6 Inhibitor | No | No |

| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation |

By integrating these computational approaches, a comprehensive theoretical profile of this compound can be constructed. This data-driven approach allows for the rational design of derivatives with improved properties, whether for biological applications or materials science, and provides a solid foundation for subsequent experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.